- Preparation method of ciprofloxacin lactate from ciprofloxacin hydrochloridePreparation method of ciprofloxacin lactate and sodium chloride injectionPreparation of ciprofloxacin lactateChina, 1993, 24(11), 484-5,
Cas no 50-21-5 (Lactate)
Lactate (lactate acid) is a product of glycolysis Lactate is produced in vivo during contraction of skeletal muscle under hypoxia and can be removed under fully aerobic conditions Lactate can be used as a hemodynamic index in critically ill patients
Lactate structure
Lactate Properties
Names and Identifiers
-
- DL-Lactic acid
- 2-Hydroxypropanoic acid
- Lactic acid
- Lactic acid, dl-
- Propanoic acid, 2-hydroxy-
- (RS)-2-Hydroxypropionsaeure
- 1-Hydroxyethanecarboxylic acid
- AI3-03130
- Acidum lacticum
- BRN 5238667
- CCRIS 2951
- Lactovagan
- Tonsillosan
- alpha-Hydroxypropionic acid
- Lactic acid solution
- LACTIC ACID, DL-(P)
- Lacticacid(Technical)
- 1-Hydroxyethane 1-carboxylic acid
- ACS
- Ethylidenelactic acid
- Kyselina 2-hydroxypropanova
- Kyselina mlecna
- Lactic Acid (AS)
- Milchsaure
- NSC 367919
- Ordinary lactic acid
- Propionic acid, 2-hydroxy-
- Purac FCC 80
- Racemic lactic acid
- α-Hydroxypropanoic acid
- α-Hydroxypropionic acid
- milk acid
- 2-Hydroxypropionic Acid
- Polylactic acid
- lactate
- Milchsaeure
- DL-Milchsaeure
- Lactic acid USP
- Aethylidenmilchsaeure
- Lacticum acidum
- Lactic acid (natural)
- (+/-)-Lactic acid
- Milchsau
- DL-Lacticacid
- Biolac
- SB44652
- 50-21-5
- Lactic acid, tech grade
- Lactic acid (JP17/USP)
- (R)-2-Hydroxy-propionic acid;H-D-Lac-OH
- NSC-367919
- FEMA Number 2611
- Lactic acid, natural, >=85%
- Lactic Acid, Racemic, USP
- Purac FCC 88
- NCGC00260004-01
- 26100-51-6
- FEMA No. 2611
- EC 200-018-0
- LACTIC ACID [WHO-IP]
- CHEMBL1200559
- DTXCID003192
- SB44647
- Lactic acid, meets USP testing specifications
- CHEBI:78320
- A877374
- Tox21_202455
- HY-B2227
- UNII-3B8D35Y7S4
- 3B8D35Y7S4
- Propanoic acid,2-hydroxy-,(.+/-.)-
- 33X04XA5AT
- Chem-Cast
- L-(+)-Lactic acid, 98%
- 4b5w
- DL-LACTIC ACID [MI]
- NSC367919
- 2-hydroxy-propionic acid
- E-270
- LACTIC ACID (EP MONOGRAPH)
- MFCD00004520
- EINECS 200-018-0
- (+/-)-2-hydroxypropanoic acid
- Propanoic acid, 2-hydroxy- (9CI)
- 2-Hydroxy-2-methylacetic acid
- HIPURE 88
- DL- LACTIC ACID [WHO-DD]
- lactasol
- 2 Hydroxypropanoic Acid
- LACTIC ACID, DL- [II]
- SY-83
- L-lactic acid or dl-lactic acid
- (.+/-.)-Lactic acid
- Propanoic acid, (+-)
- 1-hydroxyethane carboxylic acid
- STL282744
- LACTIC ACID (+-)
- (2RS)-2-Hydroxypropanoic acid
- E 270
- Kyselina mlecna [Czech]
- Lactic Acid, 85 Percent, FCC
- NCGC00257515-01
- INS-270
- DL-Lactic acid 90%, synthetic, meets the analytical specifications of Ph. Eur.
- D00111
- 2 Hydroxypropionic Acid
- (R)-Lactate;(R)-2-Hydroxypropionic acid;
- NCGC00090972-01
- AKOS000118855
- INS NO.270
- Tox21_111049_1
- 2-Hydroxypropionic acid, DL-Lactic acid
- BDBM23233
- Lactic acid [USP:JAN]
- DL- lactic acid
- DL-Milchsaure
- (+-)-LACTIC ACID
- MFCD00064266
- PROPANOIC ACID, 2-HYDROXY-, (2S)-, HOMOPOLYMER
- F71201
- Propanoic acid, hydroxy-
- LACTIC ACID (USP MONOGRAPH)
- CS-0021601
- NCGC00090972-03
- CAS-50-21-5
- Lactic Acid, 85 Percent, Reagent, ACS
- HSDB 800
- LACTIC ACID (II)
- Tox21_111049
- (RS)-2-hydroxypropanoic acid
- Lactic acid, Pharmaceutical Secondary Standard; Certified Reference Material
- .alpha.-Hydroxypropanoic acid
- Milchsaure [German]
- alpha-Hydroxypropanoic acid
- Cheongin Haejanghwan
- ACIDUM LACTICUM [WHO-IP LATIN]
- acido lactico
- Lactic acid, United States Pharmacopeia (USP) Reference Standard
- 26811-96-1
- 849585-22-4
- Lactic acid [JAN]
- EPA Pesticide Chemical Code 128929
- DL-Lactic acid, SAJ first grade, 85.0-92.0%
- L0226
- AKOS017278364
- Cheongin Haewoohwan
- BBL027466
- Tox21_303616
- EN300-19542
- Kyselina 2-hydroxypropanova [Czech]
- Lactic acid, 85%, FCC
- BC10F553-5D5D-4388-BB74-378ED4E24908
- Lurex
- EINECS 209-954-4
- DL-Lactic Acid (90%)
- DB-071134
- NCIOpen2_000884
- 152-36-3
- Lactic Acid, 10 Percent Solution
- DL-Lactic Acid (90per cent)
- DTXSID7023192
- DB04398
- 598-82-3
- DL-Lactic acid, LR, >=88%
- DL-Lactic acid, AR, >=88%
- DB-347146
- Dl-alpha-hydroxypropionic acid;2-hydroxypropionic acid
- 2-Hydroxypropionicacid
- DL-Lactic Acid, Racemic
- Q161249
- F2191-0200
- Lactate (TN)
- NCGC00090972-02
- Lactic acid,buffered
- DL-Lactic acid, ~90% (T)
- .alpha.-Hydroxypropionic acid
- DL-Lactic acid, JIS special grade, 85.0-92.0%
- Cheongin samrakhan
- (+-)-2-Hydroxypropanoic acid
- LACTIC ACID, DL-(II)
- Z104474158
- LACTICUM ACIDUM [HPUS]
- Lactic acid (7CI,8CI)
- C01432
- +Expand
-
- MFCD00004520
- JVTAAEKCZFNVCJ-UHFFFAOYSA-N
- 1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
- O([H])C([H])(C(=O)O[H])C([H])([H])[H]
- 1209341
Computed Properties
- 90.031694g/mol
- 0
- -0.7
- 2
- 3
- 1
- 90.031694g/mol
- 90.031694g/mol
- 57.5Ų
- 6
- 59.1
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- Odorless
- Stable under recommended storage conditions.
- When heated to decompositionit emits acrid smoke and irritating fumes.
- Viscosities of aqueous lactic acid at 25 °C: 1.042 mPa s (6.29 wt%), 1.752 mPa s (25.02 wt%), 4.68 mPa s (54.94 wt%), 36.9 mPa s (88.60 wt%)
- 3615 cal/kg
- pKa = 3.86 at 20 °C
- Mild acid taste and does not overpower weaker aromatic flavors
- log Kow = -0.72
- 57.53
- 14,5336
- 1.4252-1.4272
- SOLUBLE
- 227.6°C at 760 mmHg
- 18oC
- 109.9°C
- 2611 | LACTIC ACID
- 85 % (w/w)
- The pure product is colorless or yellowish viscous liquid with sour milk taste and strong moisture absorption.
- Stable. Combustible. Incompatible with strong oxidizing agents.
- It can be mixed with water, ethanol and glycerol at will, soluble in ether, insoluble in chloroform, petroleum ether and carbon disulfide.
- 3
- Sensitive to humidity
- 3.08(at 100℃)
- -0.05 º (c= neat 25 ºC)
- 1.276 g/cm3
Lactate Price
Lactate Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
Reference
- Preparation of norfloxacin lactateGuangxi Huagong, 1997, 26(1), 15-17,
Synthetic Circuit 4
Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
Synthetic Circuit 7
Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acidJournal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2Journal of Physical Chemistry C, 2022, 126(37), 15651-15661,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
- Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of GlycerolChemCatChem, 2022, 14(16), e202200509,
Synthetic Circuit 12
Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Circuit 13
Reaction Conditions
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
Reference
- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessmentChemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687,
Synthetic Circuit 14
Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acidNew Journal of Chemistry, 2022, 46(39), 18744-18750,
Synthetic Circuit 15
Reaction Conditions
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Reference
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997,
Synthetic Circuit 16
Reaction Conditions
1.1R:CaCl2, R:R:NaHCO3, R:K2HPO4, R:NaCl, R:MgSO4, R:NaH2PO4, S:H2O, 12 h, 37°C, pH 7.0
Reference
- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodologyRevista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667,
Synthetic Circuit 17
Reaction Conditions
1.1R:K2HPO4, R:(NH4)2SO4, R:CaCl2, R:R:R:KH2PO4, R:NiCl2 •6H2O, R:R:ZnCl2, R:R:FeSO4, R:R:CuCl2 •2H2O, R:KCl, R:Na2SO4, R:NH4Cl, S:H2O, 15 min, 121°C, pH 7
Reference
- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026Renewable Energy, 2020, 153, 1418-1427,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Calcium carbonate Solvents: Water ; 15 min, 115 °C
1.2 Reagents: Calcium hydroxide Solvents: Water ; 16 h, pH 6.2, 52 °C
1.2 Reagents: Calcium hydroxide Solvents: Water ; 16 h, pH 6.2, 52 °C
Reference
Efficient calcium lactate production by fermentation coupled with crystallization-based in situ product removal
Bioresource Technology,
2014,
163,
33-39
,
Synthetic Circuit 19
Lactate Raw materials
- Lignocellulose
- D(+)-Mannose
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- D(+)-Glucose
- Glycerol
- D-Fructose
- D(+)-Xylose
- D-Galactose
- D-Glucuronic Acid
- D-Galacturonic acid
- Sulfate Lignin
- Cellulose
- Lignin
- Hemicellulase
- Dihydroxyacetone
Lactate Preparation Products
- butanedioic acid (110-15-6)
- Maleic acid (110-16-7)
- Fumaric acid (110-17-8)
- Vanillin (121-33-5)
- Vanillic acid (121-34-6)
- 4-Hydroxybenzaldehyde (123-08-0)
- 4-oxopentanoic acid (123-76-2)
- Pyruvic acid (127-17-3)
- Syringaldehyde (134-96-3)
- propanedioic acid (141-82-2)
- Oxalic acid (144-62-7)
- Acetosyringone (2478-38-8)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Apocynin (498-02-2)
- Lactate (50-21-5)
- 1,3-Propanediol (504-63-2)
- DL-Glyceraldehyde (56-82-6)
- Butanoic acid,2-hydroxy- (600-15-7)
- 5-Hydroxymethylfurfural (67-47-0)
- Malic acid (6915-15-7)
- Norfloxacin (70458-96-7)
- Citric acid (77-92-9)
- Pyruvaldehyde (78-98-8)
- 2-hydroxyacetic acid (79-14-1)
- Hydroxymalonic Acid (80-69-3)
- Lactate calcium (814-80-2)
- Ciprofloxacin (85721-33-1)
- L(+)-Tartaric acid (87-69-4)
- Guaiacol (90-05-1)
- Dihydroxyacetone (96-26-4)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- 4-Hydroxybenzoic acid (99-96-7)
Lactate Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:50-21-5)
SFD1242
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02
Lactate Related Literature
-
Yan-Wu Zhao,Xian-Ming Zhang J. Mater. Chem. C 2020 8 4453
-
Xinhe Wu,Duoduo Gao,Huogen Yu,Jiaguo Yu Nanoscale 2019 11 9608
-
Mohamed Ali Abdel-Rahman,Yukihiro Tashiro,Takeshi Zendo,Kenji Sonomoto RSC Adv. 2013 3 8437
-
Ying Wang,Mohamed Ali Abdel-Rahman,Yukihiro Tashiro,Yaotian Xiao,Takeshi Zendo,Kenji Sakai,Kenji Sonomoto RSC Adv. 2014 4 22013
-
Mamata Singhvi,Digambar Gokhale RSC Adv. 2013 3 13558
-
Izabela Steinborn-Rogulska,Pawe? Parzuchowski,Gabriel Rokicki Polym. Chem. 2014 5 5412
-
Susanne Lux,Matth?us Siebenhofer Catal. Sci. Technol. 2013 3 1380
-
Mamata Singhvi,Digambar Gokhale RSC Adv. 2013 3 13558
-
Michiel Dusselier,Pieter Van Wouwe,Annelies Dewaele,Ekaterina Makshina,Bert F. Sels Energy Environ. Sci. 2013 6 1415
-
Meng Xia,Wenjie Dong,Zheng Shen,Shaoze Xiao,Wenbo Chen,Minyan Gu,Yalei Zhang Sustainable Energy Fuels 2020 4 5327
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